molecular formula C14H10FN3O3 B5887916 N'-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B5887916
M. Wt: 287.25 g/mol
InChI Key: CUQBYPWDYZXLMI-CXUHLZMHSA-N
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Description

N’-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .

Preparation Methods

The synthesis of N’-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzohydrazide with 3-fluorobenzaldehyde under reflux conditions in ethanol or methanol. The reaction is facilitated by the presence of an acid catalyst, such as glacial acetic acid. The product is then purified through recrystallization .

Chemical Reactions Analysis

N’-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound forms stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N’-[(E)-(3-fluorophenyl)methylidene]-3-nitrobenzohydrazide can be compared with other Schiff base hydrazones, such as:

Properties

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c15-12-5-1-3-10(7-12)9-16-17-14(19)11-4-2-6-13(8-11)18(20)21/h1-9H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQBYPWDYZXLMI-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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